

# Application Notes: Utilizing Aurintricarboxylic Acid for Enhanced RNA Integrity During Extraction

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## Compound of Interest

Compound Name: Aurintricarboxylic Acid

Cat. No.: B15623186

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## Introduction

The integrity of RNA is paramount for the success of downstream molecular biology applications such as reverse transcription quantitative PCR (RT-qPCR), RNA sequencing (RNA-seq), and microarray analysis. A significant challenge during RNA extraction is the pervasive presence of ribonucleases (RNases), enzymes that rapidly degrade RNA.

**Aurintricarboxylic acid** (ATA) is a potent inhibitor of a broad spectrum of nucleases, including RNases, and serves as a valuable tool for preserving RNA integrity during the isolation process.<sup>[1][2][3]</sup> These application notes provide a comprehensive overview and detailed protocols for the use of ATA in RNA extraction workflows.

## Mechanism of Action

**Aurintricarboxylic acid** is a polyanionic, polymeric aromatic compound that effectively inhibits protein-nucleic acid interactions. Its primary mechanism as an RNase inhibitor involves competing with the RNA molecule for binding to the active site of RNases.<sup>[4]</sup> Studies using proton magnetic resonance spectroscopy have shown that ATA binds to the active site of bovine pancreatic ribonuclease A, specifically interacting with histidyl residues 12 and 119, thereby preventing the enzyme from accessing and degrading its RNA substrate.<sup>[4]</sup> This competitive inhibition effectively inactivates RNases present in the sample lysate, preserving the RNA population. Beyond RNase inhibition, ATA can also inhibit other enzymes such as DNA

topoisomerase II and protein synthesis by preventing the attachment of messenger RNA to ribosomes.[5][6][7]

#### Advantages of Using ATA

- **Potent RNase Inhibition:** ATA is a powerful, broad-spectrum inhibitor of various RNases, providing robust protection of RNA during cell lysis and homogenization.
- **Improved RNA Yield and Quality:** The inclusion of ATA in extraction buffers has been shown to result in high yields of undegraded RNA from animal tissues.[1][2]
- **Versatility:** ATA can be incorporated into various RNA extraction protocols for different sample types, including animal tissues and cell cultures.[1][2]

#### Limitations and Considerations

- **Binding to Nucleic Acids:** ATA can form stable complexes with nucleic acids, which may interfere with downstream enzymatic reactions like reverse transcription and hybridization.[1][2] Therefore, removal of ATA after the initial extraction steps is often necessary.
- **Heterogeneity:** Commercial preparations of ATA are often heterogeneous polymeric mixtures, which could potentially lead to variability in inhibitory activity.[8][9][10]
- **Impact on Spectrophotometry:** The presence of ATA, a colored compound, can interfere with the spectrophotometric quantification of RNA.[1]

## Quantitative Data Summary

The use of **Aurintricarboxylic Acid** (ATA) in RNA extraction protocols has been demonstrated to improve the yield and integrity of the isolated RNA. The following tables summarize the available quantitative data from relevant studies.

Table 1: RNA Yield from Animal Tissues Using ATA

Tissue Source	RNA Yield (mg/g of tissue)	Reference
Various Rat Tissues	0.5 - 2.0	[1][2]

Table 2: Effect of ATA on Viral RNA Copy Number

ATA Concentration (μM)	Viral RNA Copy No./ml	% Reduction in Viral RNA	Reference
0	2482	0	[11]
25	2404	3.1	[11]
75	393	84.2	[11]
100	207	91.7	[11]
200	193	92.2	[11]
300	71	97.1	[11]
400	25	99.0	[11]

## Experimental Protocols

Safety Precautions: **Aurintricarboxylic acid** is an irritant to the eyes, skin, and respiratory system.[12][13][14] Always handle ATA in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[12][13]

### Protocol 1: RNA Extraction from Animal Tissues using ATA

This protocol is designed for the isolation of total RNA from animal tissues, incorporating ATA into the lysis buffer for optimal RNase inhibition.

Materials:

- Animal tissue of interest
- Liquid nitrogen
- **Aurintricarboxylic acid (ATA)**

- Lysis Buffer: 4 M Guanidinium thiocyanate, 25 mM Sodium citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine, 0.1 M 2-mercaptoethanol (add fresh)
- ATA-Lysis Buffer: Lysis Buffer containing 10 mM ATA
- Acid-Phenol:Chloroform (5:1, pH 4.5)
- Isopropanol
- 75% Ethanol (prepared with RNase-free water)
- RNase-free water
- Sterile, RNase-free centrifuge tubes (1.5 mL and 15 mL)
- Homogenizer or mortar and pestle
- Refrigerated centrifuge

Procedure:

- Tissue Preparation: Excise the tissue of interest as quickly as possible and immediately flash-freeze in liquid nitrogen to prevent RNA degradation.
- Homogenization:
  - Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.
  - Transfer approximately 50-100 mg of the powdered tissue to a 15 mL centrifuge tube containing 1 mL of ice-cold ATA-Lysis Buffer.
  - Homogenize immediately using a mechanical homogenizer until the solution is uniform and no visible tissue clumps remain.
- Phase Separation:

- Add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of acid-phenol, and 0.2 mL of chloroform-isoamyl alcohol (49:1) to the homogenate.
- Vortex vigorously for 15 seconds after each addition.
- Incubate the mixture on ice for 15 minutes.
- Centrifuge at 10,000 x g for 20 minutes at 4°C.
- RNA Precipitation:
  - Carefully transfer the upper aqueous phase to a fresh, sterile centrifuge tube. Be cautious not to disturb the interphase.
  - Add an equal volume of ice-cold isopropanol to the aqueous phase.
  - Mix gently by inversion and incubate at -20°C for at least 1 hour to precipitate the RNA.
- RNA Pellet Wash and Resuspension:
  - Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
  - Carefully decant the supernatant.
  - Wash the RNA pellet with 1 mL of ice-cold 75% ethanol.
  - Centrifuge at 7,500 x g for 5 minutes at 4°C.
  - Carefully decant the ethanol wash and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to resuspend.
  - Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 50-100 µL).

## Protocol 2: RNA Extraction from Cultured Cells using ATA

This protocol outlines the extraction of total RNA from adherent or suspension cultured cells.

**Materials:**

- Cultured cells
- Phosphate-buffered saline (PBS), RNase-free
- **Aurintricarboxylic acid (ATA)**
- TRIzol® Reagent or a similar one-step RNA isolation reagent
- Chloroform
- Isopropanol
- 75% Ethanol (prepared with RNase-free water)
- RNase-free water
- Sterile, RNase-free centrifuge tubes

**Procedure:**

- Cell Harvesting:
  - Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold, RNase-free PBS. Lyse the cells directly in the culture dish by adding 1 mL of TRIzol® Reagent containing 10 mM ATA per 10 cm<sup>2</sup> of culture surface area. Pipette the cell lysate up and down several times to ensure complete lysis.
  - Suspension Cells: Pellet the cells by centrifugation. Wash the cell pellet once with ice-cold, RNase-free PBS. Lyse the cells by adding 1 mL of TRIzol® Reagent containing 10 mM ATA per 5-10 x 10<sup>6</sup> cells. Vortex to lyse.
- Homogenate Incubation: Incubate the cell lysate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
- Phase Separation:

- Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used.
- Cap the tube securely and shake vigorously for 15 seconds.
- Incubate at room temperature for 2-3 minutes.
- Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
- RNA Precipitation:
  - Transfer the upper aqueous phase to a fresh tube.
  - Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® Reagent used.
  - Incubate at room temperature for 10 minutes.
  - Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
- RNA Wash and Resuspension:
  - Remove the supernatant.
  - Wash the RNA pellet once with at least 1 mL of 75% ethanol per 1 mL of TRIzol® Reagent used.
  - Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
  - Remove the ethanol wash. Briefly air-dry the pellet for 5-10 minutes.
  - Resuspend the RNA in RNase-free water.

## Post-Extraction: ATA Removal (Optional but Recommended)

To remove ATA that may be complexed with the RNA, a further purification step is recommended.

- To the resuspended RNA, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of absolute ethanol.
- Mix well and incubate at -20°C for at least 30 minutes.
- Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
- Wash the pellet with 75% ethanol as described in the extraction protocols.
- Resuspend the purified RNA in RNase-free water.

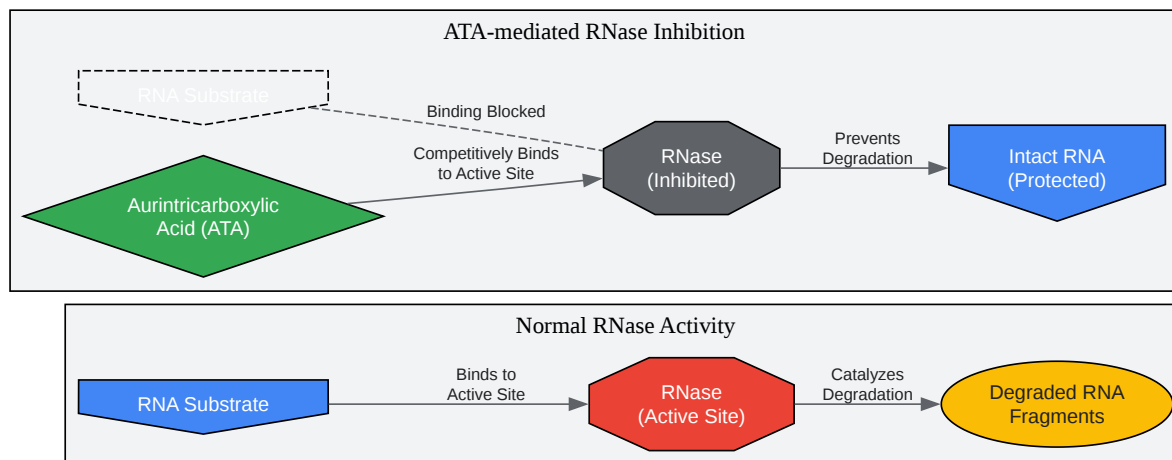
## RNA Quality Assessment

After extraction, it is crucial to assess the quality and quantity of the isolated RNA.

- **Quantification:** Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
- **Purity:** Assess the purity by measuring the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA. The A260/A230 ratio should ideally be between 2.0 and 2.2.
- **Integrity:** Evaluate the RNA integrity using an automated electrophoresis system such as the Agilent Bioanalyzer. The system generates an RNA Integrity Number (RIN), which is a score from 1 to 10, with 10 being the highest quality.<sup>[17][18]</sup> For most downstream applications like RNA-seq and qPCR, a RIN value of  $\geq 7$  is recommended.<sup>[19]</sup>

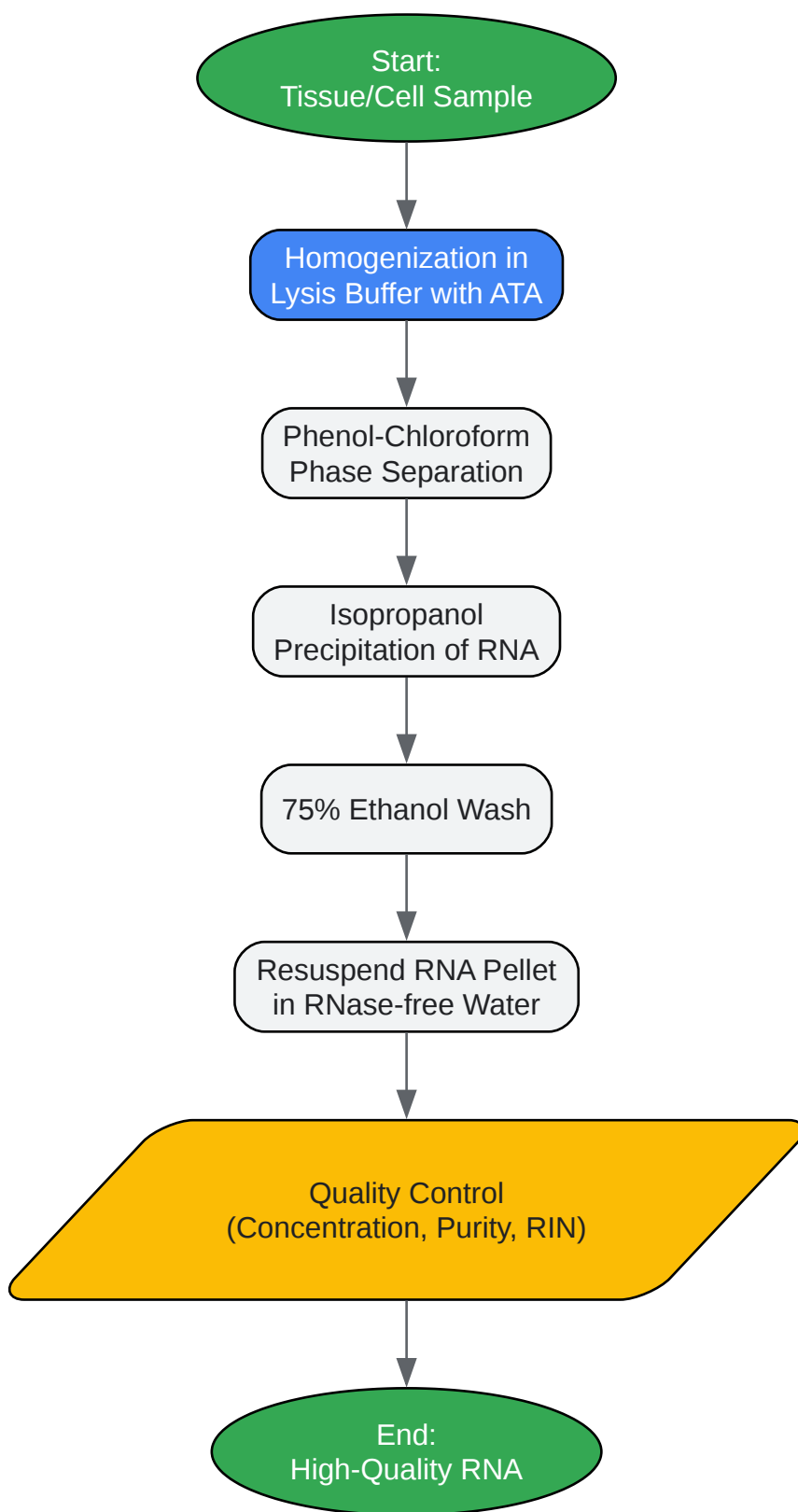
## Visualizations





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Caption: Mechanism of RNase inhibition by **Aurintricarboxylic Acid (ATA)**.



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Caption: Workflow for RNA extraction using ATA for RNase inhibition.

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